2-Chloro-6-fluoro-3-methylanisole

Descripción general

Descripción

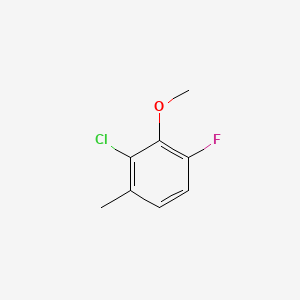

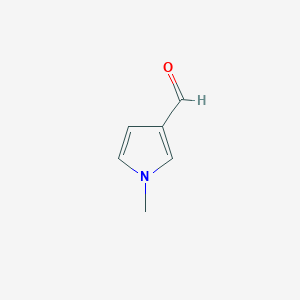

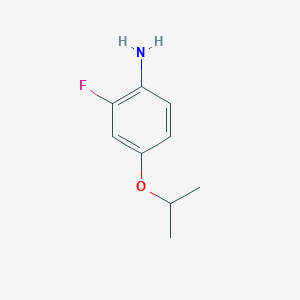

2-Chloro-6-fluoro-3-methylanisole is a heterocyclic organic compound with the molecular formula C8H8ClFO and a molecular weight of 174.612. It is also known by other synonyms such as 2-Chloro-4-fluoro-3-methoxytoluene and 2-Chloro-6-fluoro-3-methylphenyl methyl ether1.

Synthesis Analysis

The specific synthesis process of 2-Chloro-6-fluoro-3-methylanisole is not readily available in the search results. However, a related compound, 3-Chloro-2-methylanisole, can be prepared via trifluoroacetic (TFA) anhydride reaction3. Further research may be needed to obtain the exact synthesis process for 2-Chloro-6-fluoro-3-methylanisole.Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-3-methylanisole consists of a benzene ring substituted with chlorine, fluorine, and a methoxy group2. The InChI code for this compound is 1S/C8H8ClFO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H31.

Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-6-fluoro-3-methylanisole are not readily available in the search results. Further research may be needed to obtain detailed information on this topic.Physical And Chemical Properties Analysis

2-Chloro-6-fluoro-3-methylanisole is a liquid at ambient temperature1. More detailed physical and chemical properties such as boiling point, melting point, and density are not readily available in the search results. Further research may be needed to obtain these details.Aplicaciones Científicas De Investigación

Continuous Synthesis in Microreaction Systems

The research on continuous, homogeneous synthesis of 4-bromo-3-methylanisole, a closely related compound, in a modular microreaction system highlights advancements in the synthesis of important dyes for thermal papers. This method offers superior control over by-products and higher selectivity compared to traditional batch processes, demonstrating the potential of microreactor technology in fine chemical production (Xie et al., 2020).

Synthesis of Herbicide Intermediates

Another study focuses on the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a herbicide intermediate. This work outlines a multi-step synthesis pathway, showcasing the role of chloro-fluoroanisoles in the production of agricultural chemicals (Yu, 2002).

Spectroscopy and Molecular Conformation Studies

Investigations into the conformational effects of meta-substituents on 3-fluoro-5-methylanisole provide insights into the molecular structure and behavior of substituted anisoles. This research, through spectroscopic analysis, contributes to our understanding of molecular dynamics and the influence of substituents on electronic states (Dai et al., 2020).

Organic Synthesis and Reactivity

The study of the reaction of 2-methylanisole with an Ir(III) complex provides a comprehensive look at the activation processes involved in organometallic chemistry. This research offers valuable insights into the mechanisms of C-H activation and the formation of hydride complexes, essential for developing new catalytic reactions (Santos et al., 2013).

Electrosynthesis in Organic Chemistry

An electrochemical microreactor study demonstrates the anodic synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal. This work explores the electrosynthesis process, highlighting the importance of solution conditions and reactor design in achieving high selectivity and conversion rates (Attour et al., 2008).

Safety And Hazards

The safety information available indicates that 2-Chloro-6-fluoro-3-methylanisole may cause skin irritation, serious eye irritation, and may be harmful if inhaled1. The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection1.

Direcciones Futuras

2-Chloro-6-fluoro-3-methylanisole is offered for experimental and research use4. It is likely that future research will continue to explore its properties and potential applications. However, specific future directions are not readily available in the search results. Further research may be needed to obtain detailed information on this topic.

Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed and specific information, further research and consultation with experts in the field are recommended.

Propiedades

IUPAC Name |

3-chloro-1-fluoro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEYEJLNBZOHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378619 | |

| Record name | 2-Chloro-6-fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-3-methylanisole | |

CAS RN |

261762-79-2 | |

| Record name | 2-Chloro-4-fluoro-3-methoxy-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350468.png)

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)

![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)

![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)